N-Benzyl-1,4-diazepane-1-carboxamide

Chemical Property Space Drug-Likeness Medicinal Chemistry

N-Benzyl-1,4-diazepane-1-carboxamide is a synthetic small molecule (C13H19N3O, MW 233.31 g/mol) belonging to the 1,4-diazepane class, characterized by a seven-membered homopiperazine ring bearing a benzyl carboxamide substituent at the N1 position. Unlike more heavily investigated 1,4-diazepane derivatives, this specific compound appears primarily as a catalog-listed chemical building block with very limited primary pharmacological data in the open literature, placing it in a distinct procurement category oriented toward combinatorial library synthesis and exploratory medicinal chemistry rather than established target engagement.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B8016022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-1,4-diazepane-1-carboxamide
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C13H19N3O/c17-13(16-9-4-7-14-8-10-16)15-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2,(H,15,17)
InChIKeyXAJVAJNXSDGYDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1,4-diazepane-1-carboxamide (CAS 1876004-05-5): Procurement-Ready Chemical Identity and Baseline Profile


N-Benzyl-1,4-diazepane-1-carboxamide is a synthetic small molecule (C13H19N3O, MW 233.31 g/mol) belonging to the 1,4-diazepane class, characterized by a seven-membered homopiperazine ring bearing a benzyl carboxamide substituent at the N1 position [1]. Unlike more heavily investigated 1,4-diazepane derivatives, this specific compound appears primarily as a catalog-listed chemical building block with very limited primary pharmacological data in the open literature, placing it in a distinct procurement category oriented toward combinatorial library synthesis and exploratory medicinal chemistry rather than established target engagement.

Why N-Benzyl-1,4-diazepane-1-carboxamide Cannot Be Swapped with Other 1,4-Diazepane Carboxamides: The Evidence Gap for Informed Procurement


Within the broader 1,4-diazepane-1-carboxamide family, seemingly minor structural variations—such as N-phenyl versus N-benzyl substitution or carboxamide versus carboximidamide functionality—can produce divergent biological profiles. For example, N-phenyl-1,4-diazepane-1-carboxamide shows measurable but weak activity at CB1 (EC50 > 20 μM) [1], while 4-benzyl-1,4-diazepane-1-carboximidamide is associated with sigma receptor binding [2]. N-Benzyl-1,4-diazepane-1-carboxamide occupies a unique chemical space at the intersection of these scaffolds, yet its specific biological fingerprint remains largely unpublished. This absence of characterization data makes generic substitution scientifically indefensible: without matched-pair pharmacological or physicochemical evidence, no substituted analog can be assumed to replicate the behavior of N-Benzyl-1,4-diazepane-1-carboxamide in any given assay system.

N-Benzyl-1,4-diazepane-1-carboxamide: Head-to-Head Quantitative Differentiation Against Closest Analogs


Chemotype-Governed Molecular Properties: MW, LogP, and TPSA Compared Across N-Substituted 1,4-Diazepane-1-Carboxamides

N-Benzyl-1,4-diazepane-1-carboxamide (MW 233.31, XLogP ~1.2) occupies a favorable intermediate property space relative to its closest analogs. The N-phenyl variant (MW 219.28, CLogP ~1.5) is slightly more lipophilic and lower molecular weight, while 4-benzyl-1,4-diazepane-1-carboximidamide (MW 232.32, estimated LogP ~0.01) introduces an additional polar amidine group that substantially alters solubility and hydrogen-bonding capacity. These property differences directly impact membrane permeability and solubility, making N-benzyl-1,4-diazepane-1-carboxamide a deliberately balanced intermediate between these two extremes.

Chemical Property Space Drug-Likeness Medicinal Chemistry

Distinctive Hydrogen-Bond Donor/Acceptor Architecture: Carboxamide vs. Carboximidamide Functional Groups

The carboxamide group of N-benzyl-1,4-diazepane-1-carboxamide provides a defined H-bond donor (1) and acceptor (1) pair , in contrast to the carboximidamide functionality of 4-benzyl-1,4-diazepane-1-carboximidamide, which presents a more complex donor/acceptor network (estimated 2 donors, 2 acceptors) . This structural difference fundamentally alters the compound's orientation in crystal structures: the closely related 4-(4-benzyl-1,4-diazepane-1-carbonyl)benzenesulfonamide forms a well-resolved binding pose within human carbonic anhydrase II (PDB 6RHJ) [1], demonstrating that the N-benzyl-1,4-diazepane carbonyl group engages in a specific geometry distinct from the amidine-based interactions of carboximidamide analogs.

Molecular Recognition Target Binding Physicochemical Profiling

Documented Synthetic Utility in 1,4-Diazepane Libraries: A Scaffold with Divergent Derivatization Options

The 1,4-diazepane ring is a recognized privileged scaffold for generating diverse compound libraries. Published synthetic strategies for 1,4-diazepane derivatives (2005–2020) highlight that N-acylation and N-alkylation at the free secondary amine of the ring are fundamental transformations for modulating biological activity [1]. N-Benzyl-1,4-diazepane-1-carboxamide retains a secondary amine at the N4 position (unlike fully substituted analogs), offering a unique dual-derivatization handle: the N1 benzyl carboxamide can be further functionalized, and the N4 position remains available for orthogonal conjugation. This contrasts with 4-benzyl-N-substituted derivatives, where both nitrogen positions are pre-occupied, limiting downstream SAR exploration.

Combinatorial Synthesis Parallel Chemistry Hit-to-Lead Optimization

N-Benzyl-1,4-diazepane-1-carboxamide: Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry Hit-to-Lead Library Expansion with Free Amine Handles

Because N-benzyl-1,4-diazepane-1-carboxamide retains a free N4 secondary amine , it serves as a versatile starting material for parallel synthesis of compound libraries. Teams performing structure-activity relationship (SAR) studies on 1,4-diazepane-based leads can use this compound to install diverse substituents (alkyl, acyl, sulfonyl, carbamoyl) at the N4 position without the need for protecting group manipulations required by di-substituted analogs [1].

Carbonic Anhydrase-Targeted Probe Design Leveraging the N-Benzyl Carboxamide Pharmacophore

The structural precedent established by PDB entry 6RHJ demonstrates that the N-benzyl-1,4-diazepane carbonyl group participates in well-defined hydrogen-bond interactions within the carbonic anhydrase active site [2]. N-Benzyl-1,4-diazepane-1-carboxamide can therefore serve as a core fragment for developing carbonic anhydrase inhibitors or affinity probes, where the terminal benzyl carboxamide provides a validated vector for further elaboration with sulfonamide or other zinc-binding warheads.

Interdisciplinary Fragment-Based Drug Discovery (FBDD) Screening Libraries

With its molecular weight of 233.31 g/mol and intermediate LogP (~1.2) , N-benzyl-1,4-diazepane-1-carboxamide complies with fragment-like property guidelines (MW < 300, LogP < 3). It is suitable for inclusion in fragment screening libraries targeting novel protein interaction surfaces, particularly where the rigid yet conformationally flexible seven-membered diazepane ring can probe binding pockets distinct from six-membered piperazine analogs [3].

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